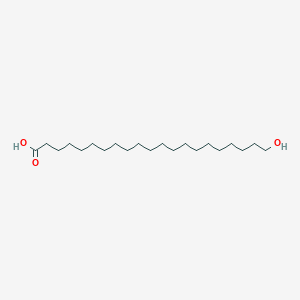

21-Hydroxyhenicosanoic acid

Description

This compound has been reported in Trypanosoma brucei with data available.

Properties

Molecular Formula |

C21H42O3 |

|---|---|

Molecular Weight |

342.6 g/mol |

IUPAC Name |

21-hydroxyhenicosanoic acid |

InChI |

InChI=1S/C21H42O3/c22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21(23)24/h22H,1-20H2,(H,23,24) |

InChI Key |

NENJNFMRWQAPAC-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCCCCO)CCCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Natural Sources of ω-Hydroxy Long-Chain Fatty Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ω-Hydroxy long-chain fatty acids (ω-OH LCFAs) are a class of lipid molecules characterized by a hydroxyl group at the terminal carbon (ω-carbon) of a long aliphatic chain. These bifunctional molecules are of significant interest in various fields, including polymer chemistry, cosmetics, and pharmacology, due to their unique chemical properties. In the biological realm, they are integral components of protective barriers in plants and serve as signaling molecules in animals. This technical guide provides a comprehensive overview of the natural sources of ω-OH LCFAs, their biosynthesis, quantitative distribution, and the methodologies for their study.

Natural Sources of ω-Hydroxy Long-Chain Fatty Acids

ω-OH LCFAs are found across different biological kingdoms, from microorganisms to plants and animals.

Plant Kingdom: The Structural Integrity of Cutin and Suberin

The primary sources of ω-OH LCFAs in the plant kingdom are the biopolyesters cutin and suberin.[1] Cutin forms the protective outer layer of the cuticle on aerial plant parts, while suberin is a key component of the cell walls in roots, bark, and wound-healing tissues.[2][3] These polymers are primarily composed of inter-esterified hydroxy and epoxy-hydroxy fatty acids.[1]

The monomeric composition of cutin and suberin varies between plant species and even different tissues of the same plant.[4] Generally, cutin is rich in C16 and C18 ω-OH LCFAs, while suberin contains a higher proportion of longer-chain (C18-C28) ω-OH LCFAs and α,ω-diacids.[1][5]

Microbial World: A Versatile Production Platform

A diverse range of microorganisms, including bacteria, yeasts, and fungi, are capable of producing ω-OH LCFAs through the hydroxylation of fatty acids.[6][7] This microbial production is a promising biotechnological route for obtaining these valuable compounds from renewable feedstocks like vegetable oils.[6] Microorganisms can oxidize fatty acids at the terminal carbon to yield ω-hydroxy fatty acids.[6][7]

Several yeast species, such as those from the genus Candida and Starmerella, are particularly efficient producers of hydroxy fatty acids.[8] For instance, engineered strains of Saccharomyces cerevisiae and Starmerella bombicola have been developed to produce significant quantities of ω-OH LCFAs.[7][9]

Animal Kingdom: Signaling Molecules and Structural Components

In animals, ω-oxidation is a metabolic pathway for fatty acids that occurs in the smooth endoplasmic reticulum of liver and kidney cells.[8] This process involves the hydroxylation of the ω-carbon, leading to the formation of ω-hydroxy fatty acids.[8] While typically a minor pathway, it becomes more significant when β-oxidation is impaired.[8]

A prominent example of an ω-hydroxy long-chain fatty acid in animals is 20-hydroxyeicosatetraenoic acid (20-HETE), which is synthesized from arachidonic acid by cytochrome P450 enzymes of the CYP4A and CYP4F families.[9][10] 20-HETE is a potent signaling molecule involved in the regulation of vascular tone and inflammation.[9][10]

ω-OH LCFAs are also found as structural components in some animal-derived products. Royal jelly, a secretion from honeybees, contains a variety of fatty acids, including 10-hydroxy-2-decenoic acid (10-HDA) and 10-hydroxydecanoic acid.[11][12] Beeswax also contains a complex mixture of lipids, including a small fraction of hydroxy-monoesters.[3][13]

Biosynthesis of ω-Hydroxy Long-Chain Fatty Acids

The biosynthesis of ω-OH LCFAs across different organisms primarily involves the action of cytochrome P450 (CYP) monooxygenases. These enzymes catalyze the insertion of an oxygen atom from molecular oxygen into the terminal methyl group of a fatty acid.

Biosynthesis in Plants

In plants, the synthesis of cutin and suberin monomers, including ω-OH LCFAs, begins with the production of C16 and C18 fatty acids in the plastid.[4] These fatty acids are then transported to the endoplasmic reticulum, where they are hydroxylated at the ω-position by cytochrome P450 enzymes belonging to the CYP86A and CYP94 families.[2][14]

The overall pathway can be summarized as: Long-Chain Fatty Acid → ω-Hydroxy Long-Chain Fatty Acid → (further oxidation) → α,ω-Dicarboxylic Acid

Biosynthesis in Microorganisms

Microorganisms employ various enzymatic systems for the hydroxylation of fatty acids. The most well-characterized are the cytochrome P450 monooxygenases.[6] For example, the yeast Starmerella bombicola utilizes a CYP52 family enzyme to produce hydroxy fatty acids.[15] Some bacteria possess alkane hydroxylases (AlkB) that can also hydroxylate the terminal carbon of fatty acids.[16]

The general microbial conversion process is: Fatty Acid Substrate → ω-Hydroxy Fatty Acid

Biosynthesis in Animals (ω-Oxidation)

In animals, ω-oxidation of fatty acids is a three-step process that occurs in the smooth endoplasmic reticulum.[8]

-

Hydroxylation: A mixed-function oxidase, involving cytochrome P450 (CYP4A, CYP4F families), introduces a hydroxyl group at the ω-carbon.[8][9][10]

-

Oxidation to Aldehyde: Alcohol dehydrogenase oxidizes the hydroxyl group to an aldehyde.

-

Oxidation to Carboxylic Acid: Aldehyde dehydrogenase oxidizes the aldehyde to a carboxylic acid, forming a dicarboxylic acid.

Quantitative Data on ω-Hydroxy Long-Chain Fatty Acids

The concentration and composition of ω-OH LCFAs vary significantly depending on the source.

Table 1: Composition of ω-Hydroxy Fatty Acids in Plant Polyesters

| Plant Source | Tissue | Major ω-Hydroxy Fatty Acid | Concentration (% of total monomers) | Reference |

| Arabidopsis thaliana | Root | C18:1 ω-hydroxy acid | ~15% | [1] |

| Camelina sativa | Root | 18-hydroxyoctadecenoic acid | Dominant species | [5] |

| Camelina sativa | Seed Coat | 18-hydroxyoctadecenoic acid | Dominant species | [5] |

| Quercus suber (Cork) | Bark | Saturated ω-hydroxyalkanoic acids | Abundant | [1] |

| Lycopersicon esculentum (Tomato) | Fruit Cutin | 9,16-dihydroxyhexadecanoic acid | Major component | [17] |

Table 2: Microbial Production of ω-Hydroxy Long-Chain Fatty Acids

| Microbial Strain | Substrate | Product | Titer (g/L) | Reference |

| Starmerella bombicola (engineered) | Not specified | (ω-1) linked hydroxy fatty acids | 17.39 | [8] |

| Saccharomyces cerevisiae (engineered) | Glucose | ω-HFAs | 0.347 | [9] |

| Escherichia coli (engineered) | Decanoic acid | ω-hydroxydecanoic acid | 0.309 | [16] |

| Escherichia coli (engineered) | Octanoic acid | ω-hydroxyoctanoic acid | 0.275 | [16] |

| Escherichia coli (engineered) | Dodecanoic acid | ω-hydroxydodecanoic acid | 0.249 | [16] |

Table 3: Concentration of Key Hydroxy Fatty Acids in Royal Jelly

| Hydroxy Fatty Acid | Concentration Range | Reference |

| 10-hydroxy-2-decenoic acid (10-HDA) | 1.4% - 2.6% (of fresh weight) | [10][18][19] |

| 10-hydroxydecanoic acid | 0.285 - 0.366 g/100g (fresh weight) | [20] |

| 8-hydroxyoctanoic acid | Minor component | [11] |

| 3-hydroxydecanoic acid | Minor component | [11] |

| 3,10-dihydroxydecanoic acid | Minor component | [11] |

Table 4: Composition of Hydroxy Fatty Acids in Beeswax

| Component Class | Concentration Range (% w/w) | Specific ω-Hydroxy Fatty Acids | Reference |

| Linear wax monoesters and hydroxymonoesters | 35 - 45% | 15-hydroxypalmitic acid esters | [3][13] |

| Complex wax esters (diesters, triesters) | 15 - 27% | Esters of 15-hydroxypalmitic acid | [3][13] |

Experimental Protocols

Extraction and Analysis of ω-Hydroxy Fatty Acids from Plant Suberin

This protocol describes the depolymerization of suberin by alkaline hydrolysis followed by derivatization and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol:

-

Depolymerization (Alkaline Methanolysis):

-

Treat dried and ground plant material (e.g., root periderm) with 1 M sodium methoxide (B1231860) in methanol (B129727) at 60°C for 16 hours.[1]

-

Alternatively, reflux the sample in a solution of 0.5 M NaOH in methanol/water (1:1, v/v) at 95°C for 4 hours.[21]

-

-

Acidification and Extraction:

-

After cooling, acidify the reaction mixture to pH 3-3.5 with 1 M HCl.[21]

-

Extract the released monomers three times with dichloromethane (B109758) or diethyl ether.[21]

-

-

Derivatization for GC-MS:

-

Dry the combined organic extracts under a stream of nitrogen.

-

To derivatize hydroxyl and carboxyl groups, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 60°C for 60 minutes.[22]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a capillary column (e.g., DB-5ms).

-

Use a temperature program that allows for the separation of different fatty acid methyl ester TMS ethers (e.g., initial temperature of 70°C, ramp to 280°C).

-

Identify compounds based on their mass spectra and retention times compared to standards.

-

Extraction of ω-Hydroxy Fatty Acids from Microbial Cultures

This protocol outlines a general procedure for the extraction of fatty acids from microbial biomass.

Protocol:

-

Cell Harvesting:

-

Centrifuge the microbial culture to pellet the cells.

-

Wash the cell pellet with sterile water to remove residual media components.

-

-

Lipid Extraction (Bligh & Dyer Method):

-

Resuspend the cell pellet in a mixture of chloroform (B151607):methanol:water (1:2:0.8 v/v/v).

-

Vortex vigorously for 2 minutes and allow to stand for 1 hour.

-

Add 1 volume of chloroform and 1 volume of water, vortex again, and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Saponification and Methylation:

-

Evaporate the solvent from the lipid extract.

-

Add 0.5 M KOH in methanol and heat at 80°C for 1 hour to saponify the lipids.

-

Acidify the mixture and extract the free fatty acids with hexane (B92381).

-

Evaporate the hexane and add 14% BF3 in methanol. Heat at 60°C for 30 minutes to form fatty acid methyl esters (FAMEs).

-

-

Purification and Analysis:

-

Purify the FAMEs using a silica (B1680970) gel solid-phase extraction (SPE) cartridge.

-

Analyze the FAMEs by GC-MS as described in section 4.1.

-

Signaling Pathways of ω-Hydroxy Long-Chain Fatty Acids

20-HETE Signaling in the Vasculature

20-HETE is a well-studied eicosanoid with significant effects on the cardiovascular system. It primarily acts as a vasoconstrictor and pro-inflammatory mediator.[9][10] Recent research has identified GPR75 as a receptor for 20-HETE.

Signaling Cascade:

-

Receptor Binding: 20-HETE binds to the G-protein coupled receptor GPR75 on vascular smooth muscle and endothelial cells.

-

G-Protein Activation: This activates the Gαq/11 subunit, leading to the activation of Phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

In Vascular Smooth Muscle Cells: DAG activates Protein Kinase C (PKC), which leads to the inhibition of large-conductance calcium-activated potassium (BK) channels, causing membrane depolarization and vasoconstriction.

-

In Endothelial Cells: The signaling cascade involves c-Src and transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the MAPK/ERK pathway.[9] This can result in increased expression of angiotensin-converting enzyme (ACE) and endothelial dysfunction through the uncoupling of endothelial nitric oxide synthase (eNOS) and increased production of reactive oxygen species (ROS).[9]

-

Role of Hydroxy Fatty Acids in Plant Defense

Hydroxy fatty acids, as components of the plant cuticle, can also act as signaling molecules in plant defense against pathogens.[12] Damage to the cuticle can release these molecules, which are then perceived by the plant's immune system.

Signaling Cascade:

-

Pathogen Attack/Wounding: Physical damage or enzymatic degradation of the cuticle by pathogens releases cutin monomers, including ω-OH LCFAs.

-

Receptor Recognition: These molecules can be recognized by pattern recognition receptors (PRRs) on the plant cell surface. For example, the receptor kinase LORE has been implicated in sensing medium-chain 3-hydroxy fatty acids.[18]

-

Downstream Signaling: This recognition triggers downstream signaling events, including:

-

An influx of calcium ions (Ca²⁺) into the cytosol.

-

Production of reactive oxygen species (ROS).

-

Activation of defense gene expression.

-

-

Immune Response: These signaling events culminate in the activation of pattern-triggered immunity (PTI), leading to enhanced resistance against the invading pathogen.[18]

Conclusion

ω-Hydroxy long-chain fatty acids are a fascinating and functionally diverse class of molecules found throughout the natural world. From providing structural reinforcement to plant tissues to acting as potent signaling molecules in animals, their biological roles are extensive. The advancement of biotechnological methods for their production in microorganisms opens up new avenues for their application in various industries. Further research into their signaling pathways and biological activities will undoubtedly uncover new therapeutic and industrial opportunities. This guide provides a foundational understanding for researchers and professionals seeking to explore the rich biology and chemistry of these remarkable compounds.

References

- 1. Fatty Acid Composition of Royal Jelly [spkx.net.cn]

- 2. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Influence of the Chemical Composition of Beeswax Foundation Sheets on Their Acceptability by the Bee’s Colony - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Determination of royal jelly acids in honey [agris.fao.org]

- 6. Frontiers | Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids [frontiersin.org]

- 7. wjarr.com [wjarr.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. fao.org [fao.org]

- 14. researchgate.net [researchgate.net]

- 15. The Composition of Fatty Acids in Bee Pollen, Royal Jelly, Buckthorn Oil and Their Mixtures with Pollen Preserved for Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Special procedures | Cyberlipid [cyberlipid.gerli.com]

- 18. Chemical Composition and Nutritional Value of Royal Jelly Samples Obtained from Honey Bee (Apis mellifera) Hives Fed on Oak and Rapeseed Pollen Patties [mdpi.com]

- 19. Separation of Lipids by Solid Phase Extraction (SPE) [protocols.io]

- 20. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]

- 21. youtube.com [youtube.com]

- 22. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

An In-depth Technical Guide on the Core Biosynthesis Pathways of Very Long-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very long-chain fatty acids (VLCFAs) are a class of fatty acids with chain lengths of 22 carbon atoms or more. These molecules are not merely elongated versions of their shorter-chain counterparts; they play critical and distinct roles in a variety of cellular processes. VLCFAs are integral components of cellular membranes, contributing to their structure and fluidity. They are particularly enriched in specific tissues such as the brain, skin, retina, and adrenal glands, where they are essential for normal physiological function. Furthermore, VLCFAs serve as precursors for the synthesis of other important lipids, including ceramides (B1148491) and sphingolipids, which are involved in cell signaling and maintaining the skin's barrier function.

The dysregulation of VLCFA metabolism is implicated in several severe human diseases, collectively known as peroxisomal disorders. These include X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders, which are characterized by the accumulation of VLCFAs in tissues and plasma, leading to neurological damage and other systemic effects. Consequently, the enzymes involved in the biosynthesis of VLCFAs represent promising targets for the development of therapeutic interventions for these and other metabolic diseases. This technical guide provides a comprehensive overview of the core VLCFA biosynthesis pathway, details the key enzymes involved, presents relevant quantitative data, and outlines experimental protocols for studying this critical metabolic process.

The Core Biosynthetic Pathway: Fatty Acid Elongation

The synthesis of VLCFAs occurs in the endoplasmic reticulum (ER) through a cyclical process known as the fatty acid elongation system. This system extends pre-existing long-chain fatty acids (typically C16-C18) by adding two-carbon units in each cycle. The two-carbon donor for this process is malonyl-CoA. The elongation cycle consists of four sequential enzymatic reactions:

-

Condensation: This is the initial and rate-limiting step, where a long-chain acyl-CoA is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This reaction is catalyzed by a family of enzymes called Elongation of Very Long-Chain Fatty Acids (ELOVLs), also known as fatty acid elongases.

-

Reduction: The 3-ketoacyl-CoA is then reduced to 3-hydroxyacyl-CoA by the enzyme 3-ketoacyl-CoA reductase (KAR), using NADPH as a reducing agent.

-

Dehydration: The 3-hydroxyacyl-CoA is dehydrated to form a trans-2,3-enoyl-CoA. This reaction is catalyzed by 3-hydroxyacyl-CoA dehydratase (HACD).

-

Reduction: Finally, the trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA by the enzyme trans-2,3-enoyl-CoA reductase (TER), also utilizing NADPH.

The resulting acyl-CoA is two carbons longer than the initial substrate and can either be further elongated in subsequent cycles or be channeled into various metabolic pathways for the synthesis of complex lipids.

Caption: The four-step fatty acid elongation cycle in the endoplasmic reticulum.

Key Enzymes in VLCFA Biosynthesis

The fatty acid elongation machinery is a multi-enzyme complex, with each component playing a crucial role in the overall process.

Elongation of Very Long-Chain Fatty Acids (ELOVLs)

The ELOVL family of enzymes catalyzes the initial, rate-limiting condensation step of the fatty acid elongation cycle. In humans, there are seven distinct ELOVL elongases (ELOVL1-7), each exhibiting substrate specificity for fatty acyl-CoAs of different chain lengths and degrees of saturation. This specificity is a key determinant of the diversity of fatty acids within a cell.

-

ELOVL1, ELOVL3, and ELOVL7 are primarily involved in the elongation of saturated and monounsaturated fatty acids. ELOVL1 shows high specificity towards C20-CoA and C22-CoA substrates for the synthesis of C24 sphingolipids.

-

ELOVL2 and ELOVL5 are mainly responsible for the elongation of polyunsaturated fatty acids (PUFAs).

-

ELOVL4 is unique in its ability to synthesize very long-chain saturated fatty acids (VLC-SFAs) and polyunsaturated fatty acids (VLC-PUFAs) with chain lengths of C28 and longer.

-

ELOVL6 preferentially elongates C12-C16 saturated and monounsaturated fatty acids.

3-Ketoacyl-CoA Reductase (KAR)

KAR catalyzes the first reduction step in the elongation cycle, converting 3-ketoacyl-CoA to 3-hydroxyacyl-CoA. This reaction is dependent on NADPH as a cofactor. While there appears to be a single functional KAR enzyme involved in the elongation of a wide range of fatty acids, its activity can be influenced by interactions with other components of the elongase complex.

3-Hydroxyacyl-CoA Dehydratase (HACD)

The third step, the dehydration of 3-hydroxyacyl-CoA to trans-2,3-enoyl-CoA, is catalyzed by HACD. In humans, four HACD isoenzymes (HACD1-4) have been identified. These enzymes are believed to have overlapping functions, ensuring the efficient progression of the elongation cycle for various fatty acid substrates.

Trans-2,3-Enoyl-CoA Reductase (TER)

TER catalyzes the final reduction step, converting trans-2,3-enoyl-CoA to a saturated acyl-CoA, completing the elongation cycle. This reaction also requires NADPH. The resulting elongated acyl-CoA can then re-enter the cycle for further elongation or be utilized for the synthesis of complex lipids.

Quantitative Data in VLCFA Biosynthesis

Understanding the quantitative aspects of VLCFA biosynthesis is crucial for elucidating its role in health and disease. This includes enzyme kinetics, substrate specificities, and the tissue-specific distribution of VLCFAs.

Enzyme Kinetic Parameters

The kinetic parameters of the enzymes in the VLCFA elongation pathway are not yet fully characterized, but some data is available.

| Enzyme | Substrate | Km | Vmax | Organism/System |

| ELOVL6 | C16:0-CoA | 1.8 ± 0.3 µM | 1.9 ± 0.1 nmol/min/mg | Purified human ELOVL6 |

| Malonyl-CoA | 13.9 ± 1.5 µM | 2.1 ± 0.1 nmol/min/mg | Purified human ELOVL6 |

Table 1: Kinetic parameters of human ELOVL6.

Substrate Specificity of Human ELOVL Elongases

The substrate specificity of the seven human ELOVL enzymes determines the profile of VLCFAs produced in a particular cell type.

| ELOVL Isoform | Primary Substrates | Products |

| ELOVL1 | C20:0-, C22:0-, C24:0-CoA | Saturated VLCFAs (up to C28) |

| ELOVL2 | C20-C22 PUFA-CoA | PUFAs up to C24 |

| ELOVL3 | C18-C22 Saturated & MUFA-CoA | Saturated and Monounsaturated VLCFAs |

| ELOVL4 | ≥C24 SFA- and PUFA-CoA | VLC-SFAs and VLC-PUFAs (≥C28) |

| ELOVL5 | C18-C20 PUFA-CoA | PUFAs up to C22 |

| ELOVL6 | C12-C16 Saturated & MUFA-CoA | C18 Saturated and Monounsaturated FAs |

| ELOVL7 | C16-C20 Saturated & MUFA-CoA | Saturated and Monounsaturated LCFAs |

Table 2: Substrate specificities of human ELOVL elongases.

VLCFA Levels in Human Plasma and Tissues

The concentration of VLCFAs varies significantly between different tissues and is tightly regulated. In certain pathological conditions, these levels can be dramatically altered.

| Fatty Acid | Control Plasma (µmol/L) | X-ALD Plasma (µmol/L) | Control Fibroblasts (nmol/mg protein) | X-ALD Fibroblasts (nmol/mg protein) |

| C24:0 | 0.93 ± 0.22 | 3.31 ± 1.04 | 0.16 ± 0.04 | 0.78 ± 0.21 |

| C26:0 | 0.02 ± 0.01 | 0.45 ± 0.23 | 0.003 ± 0.001 | 0.08 ± 0.03 |

| C24:0/C22:0 Ratio | 0.81 ± 0.15 | 2.54 ± 0.76 | - | - |

| C26:0/C22:0 Ratio | 0.01 ± 0.005 | 0.35 ± 0.18 | - | - |

Table 3: VLCFA levels in plasma and cultured fibroblasts from control subjects and patients with X-linked Adrenoleukodystrophy (X-ALD). Data are represented as mean ± standard deviation.

| Disease | C26:0 (mg/mL) | C26:0/C22:0 Ratio |

| Classical Zellweger Syndrome | 5.20 ± 1.78 | 0.65 ± 0.18 |

| Mild Zellweger Spectrum Disorder | 0.76 ± 0.46 | 0.11 ± 0.09 |

| D-Bifunctional Protein Deficiency | 2.61 ± 0.97 | 0.30 ± 0.13 |

Table 4: Serum VLCFA levels in patients with peroxisomal disorders. Data are represented as mean ± standard deviation.

Experimental Protocols

The study of VLCFA biosynthesis relies on a variety of biochemical and analytical techniques. Below are detailed methodologies for key experiments.

In Vitro Fatty Acid Elongase Assay

This assay measures the activity of the fatty acid elongase complex in microsomal preparations.

Materials:

-

Microsomal fraction isolated from tissues or cultured cells

-

Acyl-CoA substrate (e.g., C18:0-CoA)

-

[2-¹⁴C]Malonyl-CoA

-

NADPH

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2)

-

Saponification solution (e.g., 10% KOH in 90% ethanol)

-

Acidification solution (e.g., concentrated HCl)

-

Organic solvent for extraction (e.g., hexane)

-

Thin-layer chromatography (TLC) system

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, microsomal protein (e.g., 50-100 µg), NADPH, and the acyl-CoA substrate.

-

Initiation: Start the reaction by adding [2-¹⁴C]Malonyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination and Saponification: Stop the reaction by adding the saponification solution and heat at 65°C for 1 hour to hydrolyze the fatty acyl-CoAs to free fatty acids.

-

Acidification and Extraction: Cool the samples and acidify with the acidification solution. Extract the radiolabeled fatty acids with an organic solvent.

-

Analysis: Separate the fatty acids by chain length using TLC. Visualize the radiolabeled fatty acids by autoradiography and quantify the radioactivity in the corresponding spots using a scintillation counter.

Caption: Workflow for an in vitro fatty acid elongase assay.

GC-MS Analysis of VLCFAs

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of VLCFAs.

Sample Preparation and Derivatization:

-

Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, tissue homogenate, or cultured cells) using a solvent system such as chloroform:methanol (2:1, v/v).

-

Saponification: Hydrolyze the lipid extract to release free fatty acids by heating with a methanolic KOH solution.

-

Derivatization: Convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs) by incubation with a derivatizing agent such as BF₃-methanol or methanolic HCl.

-

Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.

-

Sample Concentration: Concentrate the FAME extract under a stream of nitrogen before GC-MS analysis.

GC-MS Parameters:

-

Gas Chromatograph: Agilent GC or equivalent.

-

Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280°C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 250°C.

-

Ramp 2: 5°C/min to 320°C, hold for 10 minutes.

-

-

Mass Spectrometer: Agilent MS or equivalent.

-

Ionization Mode: Electron Ionization (EI

Unveiling the Omega: A Technical Guide to the Discovery and History of ω-Hydroxy Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

ω-Hydroxy fatty acids (ω-HFAs) represent a unique class of lipids characterized by a hydroxyl group at the terminal carbon atom (the ω-carbon), opposite the carboxyl group. Initially discovered as products of a minor fatty acid oxidation pathway, their biological significance has expanded considerably, revealing their crucial roles in forming protective barriers in plants, acting as signaling molecules in animals, and serving as valuable building blocks in the chemical industry. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with ω-HFAs, alongside a detailed look at their physiological roles and the signaling pathways they modulate.

A Historical Timeline of Discovery

The journey to understanding ω-hydroxy fatty acids is intertwined with the broader history of lipid biochemistry. Early research into fatty acid metabolism primarily focused on the dominant β-oxidation pathway. However, observations of unusual dicarboxylic acids in urine following the administration of fatty acids hinted at an alternative metabolic route.

-

Early 1900s: The concept of fatty acid oxidation as a primary energy source is established, with β-oxidation identified as the main catabolic pathway.

-

1930s: The pioneering work of P.E. Verkade and his colleagues provides the first substantial evidence for an alternative pathway, which they termed "ω-oxidation." Their studies demonstrated that the terminal methyl group of a fatty acid could be hydroxylated to form an ω-hydroxy fatty acid, which could be further oxidized to a dicarboxylic acid. This was a crucial first step in recognizing the existence and metabolic origin of ω-HFAs.

-

1960s-1970s: The focus shifts towards the biological roles of ω-HFAs in plants. P.E. Kolattukudy's extensive research elucidates the structure of cutin and suberin, the protective biopolyesters found in the outer layers of plants. He and his team identify long-chain ω-hydroxy fatty acids as major monomeric components of these polymers, establishing their importance in plant biology. Their work also began to unravel the biosynthetic pathways, identifying the involvement of cytochrome P450-dependent monooxygenases in the initial ω-hydroxylation step.

-

1980s-Present: Research in animal systems gains momentum with the discovery that cytochrome P450 enzymes, particularly the CYP4A and CYP4F families, are responsible for the ω-hydroxylation of various fatty acids, including arachidonic acid. This leads to the identification of 20-hydroxyeicosatetraenoic acid (20-HETE) as a potent bioactive lipid with significant roles in regulating vascular tone, inflammation, and ion transport. The identification of specific receptors for 20-HETE, such as GPR75, has further solidified its importance as a signaling molecule and a potential therapeutic target.

Quantitative Data on ω-Hydroxy Fatty Acids

The occurrence and abundance of ω-hydroxy fatty acids vary significantly across different biological systems. The following tables summarize key quantitative data regarding their chain length, and presence in various organisms.

| Common Name | Systematic Name | Chain Length | Common Biological Source(s) |

| 16-Hydroxypalmitic acid | 16-Hydroxyhexadecanoic acid | C16 | Major component of plant cutin |

| 18-Hydroxystearic acid | 18-Hydroxyoctadecanoic acid | C18 | Component of plant cutin and suberin |

| 18-Hydroxyoleic acid | 18-Hydroxyoctadec-9-enoic acid | C18:1 | Component of plant suberin |

| 20-Hydroxyeicosatetraenoic acid (20-HETE) | 20-Hydroxy-5,8,11,14-eicosatetraenoic acid | C20:4 | Metabolite of arachidonic acid in animals |

| 22-Hydroxydocosahexaenoic acid (22-HDHA) | 22-Hydroxydocosa-4,7,10,13,16,19-hexaenoic acid | C22:6 | Metabolite of docosahexaenoic acid in animals |

Note: This table provides a representative list, and a wide variety of other ω-hydroxy fatty acids with different chain lengths and degrees of saturation exist in nature.

Experimental Protocols

The methodologies for studying ω-hydroxy fatty acids have evolved from classical chemical techniques to highly sensitive modern analytical methods.

Historical Experimental Protocols (c. 1930s-1970s)

The initial identification and characterization of ω-hydroxy fatty acids relied on a combination of chemical degradation, synthesis, and physical property measurements.

Protocol: Isolation and Identification of ω-Hydroxy Fatty Acids from Plant Cutin

-

Depolymerization: Plant cuticles were isolated and subjected to alkaline hydrolysis (saponification) using a strong base like potassium hydroxide (B78521) in methanol (B129727) to break the ester linkages of the cutin polymer.

-

Extraction: The resulting mixture of fatty acids was acidified, and the free fatty acids were extracted into an organic solvent such as diethyl ether.

-

Fractionation: The extracted fatty acids were then fractionated using techniques like:

-

Low-Temperature Crystallization: Saturated and unsaturated fatty acids were separated based on their differential solubility at low temperatures.

-

Fractional Distillation: The methyl esters of the fatty acids were prepared and then separated based on their boiling points under reduced pressure.

-

-

Identification:

-

Melting Point Determination: The melting points of the isolated fatty acid crystals were compared with those of synthetic standards.

-

Elemental Analysis: The elemental composition (carbon, hydrogen, oxygen) of the purified compounds was determined to deduce their empirical formula.

-

Chemical Derivatization: The hydroxyl group was derivatized (e.g., by acetylation) to confirm its presence and to aid in structural elucidation.

-

Modern Experimental Protocols (c. 1980s-Present)

Modern analysis of ω-hydroxy fatty acids relies heavily on chromatographic separation coupled with mass spectrometry, offering high sensitivity and specificity.

Protocol: Quantification of ω-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Lipid Extraction: Total lipids are extracted from the biological sample (e.g., tissue homogenate, plasma) using a solvent system like chloroform:methanol (2:1, v/v), often following the Folch method.

-

Saponification: The extracted lipids are saponified with an alkaline solution to release the esterified ω-hydroxy fatty acids.

-

Derivatization: The free fatty acids are derivatized to increase their volatility for GC analysis. A common two-step derivatization involves:

-

Esterification: The carboxyl group is converted to a methyl ester using a reagent like boron trifluoride in methanol.

-

Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column. The compounds are separated based on their retention times and then detected by a mass spectrometer. The mass spectrometer provides information on the molecular weight and fragmentation pattern of each compound, allowing for its identification and quantification.

Protocol: Analysis of ω-Hydroxy Fatty Acids by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Lipid Extraction: Similar to the GC-MS protocol, total lipids are extracted from the sample.

-

LC Separation: The extracted lipids are separated using a liquid chromatograph, typically with a reverse-phase column (e.g., C18). This allows for the separation of ω-hydroxy fatty acids based on their polarity and chain length without the need for derivatization.

-

MS/MS Analysis: The separated compounds are introduced into a tandem mass spectrometer (MS/MS). The first mass spectrometer selects the parent ion of the ω-hydroxy fatty acid, which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides very high selectivity and sensitivity for quantification.

Signaling Pathways and Biological Functions

In animals, the ω-hydroxylation of arachidonic acid to 20-HETE is a key metabolic step that generates a potent signaling molecule. 20-HETE is involved in a multitude of physiological and pathophysiological processes, particularly in the cardiovascular and renal systems.

The 20-HETE Signaling Pathway

The following diagram illustrates the biosynthesis and signaling cascade of 20-HETE.

Caption: Biosynthesis and signaling of 20-HETE.

Experimental Workflow for Studying ω-Hydroxy Fatty Acids

The following diagram outlines a general experimental workflow for the analysis of ω-hydroxy fatty acids from biological samples.

Caption: General workflow for ω-HFA analysis.

Conclusion

The discovery and history of ω-hydroxy fatty acids illustrate a fascinating progression from their initial identification as products of a minor metabolic pathway to their recognition as crucial components of biological structures and potent signaling molecules. For researchers, scientists, and drug development professionals, a thorough understanding of their history, analytical methodologies, and biological functions is paramount. The continued development of advanced analytical techniques will undoubtedly uncover further complexities in the roles of ω-hydroxy fatty acids in health and disease, opening new avenues for therapeutic intervention.

The Unseen Architects: A Technical Guide to the Physiological Functions of Straight-Chain Saturated Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Once relegated to the simple role of energy storage and structural components, straight-chain saturated fatty acids (SFAs) are now understood to be critical signaling molecules and modulators of a vast array of physiological processes. Their influence extends from the intricacies of cellular membranes to the regulation of gene expression, impacting metabolic health, inflammation, and cellular fate. This guide provides an in-depth exploration of the core physiological functions of these fundamental biomolecules, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to support advanced research and drug development.

Cellular and Supramolecular Functions: Building Blocks and Beyond

Straight-chain saturated fatty acids are integral to the structure and function of cellular membranes. Their linear geometry allows for tight packing, which influences membrane fluidity and the formation of specialized microdomains.

Membrane Structure and Fluidity

The length of the acyl chain of a saturated fatty acid directly correlates with its effect on membrane rigidity. Longer chains, such as stearic acid (18:0), increase the melting temperature of phospholipids, leading to more ordered and less fluid membranes. This property is crucial for the formation of lipid rafts, which are dynamic platforms for cellular signaling. In contrast, the presence of unsaturated fatty acids introduces kinks in the acyl chains, increasing membrane fluidity.[1][2]

Protein Acylation: Anchoring and Regulating Function

Specific saturated fatty acids are covalently attached to proteins in post-translational modifications that are critical for their localization and function.

-

Myristoylation: The attachment of myristic acid (14:0) to N-terminal glycine (B1666218) residues is a co-translational process.[3] This modification is essential for anchoring proteins to membranes and mediating protein-protein interactions.[4] For example, the myristoylation of NADH-cytochrome b5 reductase is thought to influence the activity of membrane-bound desaturases involved in polyunsaturated fatty acid synthesis.[4]

-

Palmitoylation: The reversible attachment of palmitic acid (16:0) to cysteine residues via a thioester bond is a dynamic post-translational modification.[4] Palmitoylation regulates the trafficking, stability, and activity of a wide range of proteins, including signaling receptors and enzymes.[5]

Metabolic Roles: From Energy Storage to Biosynthetic Precursors

Saturated fatty acids are central players in cellular energy metabolism and serve as precursors for the synthesis of other important lipids.

Energy Storage and Oxidation

As the primary components of triglycerides, saturated fatty acids represent a major energy reserve in the body. During times of energy demand, they are released from adipose tissue and undergo β-oxidation in mitochondria to produce ATP.

De Novo Lipogenesis

The synthesis of saturated fatty acids from non-lipid precursors, primarily carbohydrates, is known as de novo lipogenesis (DNL). Palmitic acid (16:0) is the primary product of the fatty acid synthase complex and can be further elongated to form longer-chain saturated fatty acids.[6] DNL is tightly regulated by hormonal and nutritional signals.[7]

Signaling and Gene Regulation: Orchestrating Cellular Responses

Saturated fatty acids and their metabolites act as signaling molecules that can directly and indirectly influence gene expression and cellular signaling pathways, particularly in the context of inflammation and metabolism.

Pro-inflammatory Signaling via Toll-Like Receptors (TLRs)

Certain saturated fatty acids, notably lauric acid (12:0) and palmitic acid (16:0), can act as ligands for Toll-like receptor 4 (TLR4) and TLR2.[1][8] Activation of these receptors on immune cells, such as macrophages, and other cell types triggers pro-inflammatory signaling cascades, leading to the production of inflammatory cytokines like TNF-α and IL-6.[9][10] This mechanism is implicated in the low-grade chronic inflammation associated with metabolic diseases.[1]

Regulation of Lipogenic Gene Expression

Saturated fatty acids can influence the expression of genes involved in their own synthesis and metabolism through transcription factors like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). While polyunsaturated fatty acids are known to suppress SREBP-1c activity, the regulatory role of saturated fatty acids is more complex and appears to be context-dependent.[11][12] Insulin is a potent activator of SREBP-1c, promoting the expression of lipogenic enzymes.[6]

Data Presentation: Quantitative Effects of Straight-Chain Saturated Fatty Acids

The following tables summarize quantitative data on the physiological effects of specific straight-chain saturated fatty acids.

| Fatty Acid | Effect | Model System | Quantitative Change | Reference(s) |

| Lauric Acid (12:0) | Gene Expression | Bovine Mammary Epithelial Cells | Upregulated mRNA of CD36, ACSL1, DGAT1, DGAT2, GPAM, and SREBP1 | [13] |

| Lauric Acid (12:0) | Gene Expression | Mouse Hippocampal Slices | Reduced mRNA levels of glutamine synthetase, GAD67, AAT2, SNAT1, SNAT2, SNAT3, GLT-1, and NMDA2a | [14] |

| Myristic Acid (14:0) | Protein Acylation | Activated Murine Macrophages | Increased levels of myristoylated, alanine-rich C kinase substrate (MacMARCKS) in response to LPS and PMA | [15] |

| Palmitic Acid (16:0) | Cytokine Expression | Human Trophoblasts | 4- to 10-fold increase in IL-6, IL-8, and TNF-α mRNA expression | [10] |

| Palmitic Acid (16:0) | De Novo Lipogenesis | Human Subjects | High carbohydrate diet (63% vs 46%) significantly increased palmitic acid in red blood cells (2.7% vs -1.6%) | [7] |

| Stearic Acid (18:0) | Membrane Fluidity | Model Cholesterol/Phospholipid Membranes | Increased membrane rigidity | [2][16] |

| Stearic Acid (18:0) | sAPPα Secretion | Differentiated SH-SY5Y cells | No effect on sAPPα secretion | [17] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental Protocols

Protocol 1: Quantification of Fatty Acids in Tissues by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction, derivatization, and analysis of fatty acids from biological tissues.

1. Sample Preparation and Lipid Extraction (Bligh and Dyer Method) a. Homogenize 50-100 mg of tissue in a chloroform (B151607):methanol (1:2, v/v) solution. b. Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v). c. Vortex vigorously and centrifuge to separate the phases. d. Collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen.

2. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization a. Resuspend the dried lipid extract in a methanolic sodium hydroxide (B78521) solution. b. Heat at 100°C for 5-10 minutes to saponify the lipids. c. Add boron trifluoride-methanol solution and heat at 100°C for 2-5 minutes to methylate the fatty acids. d. Add hexane (B92381) to extract the FAMEs and vortex. e. Add saturated sodium chloride solution to facilitate phase separation. f. Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis a. Inject an aliquot of the FAMEs extract into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAME separation). b. Use a temperature gradient program to separate the FAMEs based on their chain length and degree of saturation. c. The eluting FAMEs are introduced into a mass spectrometer for detection and identification based on their mass spectra. d. Quantify individual fatty acids by comparing their peak areas to those of internal standards.

Protocol 2: Analysis of Protein Palmitoylation by Acyl-Biotin Exchange (ABE)

This protocol allows for the specific detection of S-palmitoylated proteins.

1. Cell Lysis and Thiol Blocking a. Lyse cells in a buffer containing a high concentration of a thiol-blocking agent, such as N-ethylmaleimide (NEM), to block all free cysteine residues. b. Precipitate proteins to remove excess NEM.

2. Thioester Cleavage and Biotinylation a. Resuspend the protein pellet in a buffer containing hydroxylamine (B1172632) to specifically cleave the thioester bonds of palmitoylated cysteines, exposing the previously modified thiol groups. b. Label the newly exposed thiol groups with a biotinylating reagent, such as biotin-BMCC.

3. Enrichment and Detection a. Capture the biotinylated proteins using streptavidin-agarose beads. b. Elute the enriched proteins from the beads. c. Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest or by mass spectrometry for proteomic-scale analysis.

Protocol 3: Measurement of Saturated Fatty Acid-Induced Gene Expression by Quantitative PCR (qPCR)

This protocol describes the quantification of changes in gene expression in response to saturated fatty acid treatment.

1. Cell Culture and Treatment a. Culture cells of interest (e.g., macrophages, hepatocytes) to the desired confluency. b. Treat the cells with a specific saturated fatty acid (e.g., palmitic acid complexed to BSA) or a vehicle control for a defined period.

2. RNA Extraction and cDNA Synthesis a. Isolate total RNA from the treated and control cells using a commercial RNA extraction kit. b. Assess the quality and quantity of the extracted RNA. c. Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

3. qPCR Analysis a. Prepare a qPCR reaction mixture containing cDNA, gene-specific primers for the target gene and a reference gene, and a fluorescent DNA-binding dye (e.g., SYBR Green). b. Perform the qPCR reaction in a real-time PCR instrument. c. Analyze the amplification data to determine the relative expression of the target gene in the treated samples compared to the control samples, normalized to the expression of the reference gene.

References

- 1. Obesity, Inflammation, Toll-Like Receptor 4 and Fatty Acids [mdpi.com]

- 2. The influence of fatty acids on model cholesterol/phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acylation of proteins with myristic acid occurs cotranslationally [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid acylation of proteins: specific roles for palmitic, myristic and caprylic acids | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 5. How to Study Palmitoylation in Tumors - Creative Proteomics [creative-proteomics.com]

- 6. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diet-Derived and Diet-Related Endogenously Produced Palmitic Acid: Effects on Metabolic Regulation and Cardiovascular Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of the Toll-like receptor 4/NF-kappaB pathway in saturated fatty acid-induced inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. pnas.org [pnas.org]

- 12. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Impact of fatty acids on glutamate-related gene expression in the hippocampus: Focus on lauric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dietary myristic acid alters acylated proteins in activated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of ω-Hydroxy Polyunsaturated Fatty Acids in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omega-hydroxy polyunsaturated fatty acids (ω-hydroxy PUFAs) are a class of lipid mediators produced through the cytochrome P450 (CYP) pathway. These molecules play critical, yet often contrasting, roles in a variety of physiological and pathophysiological processes. This technical guide provides an in-depth review of the current understanding of ω-hydroxy PUFA signaling, with a particular focus on the divergent actions of metabolites derived from ω-6 and ω-3 PUFAs. We delve into their biosynthesis, their interactions with specific receptors, and the downstream signaling cascades they trigger. This guide summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the signaling pathways to serve as a comprehensive resource for researchers in the fields of pharmacology, cell biology, and drug development.

Introduction

Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes and precursors to a vast array of signaling molecules. The ω-hydroxylation of PUFAs, a metabolic process primarily catalyzed by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families, generates ω-hydroxy PUFAs. These metabolites have emerged as significant players in cellular communication, exhibiting a range of biological activities. A key theme in their pharmacology is the stark contrast in the signaling outcomes of ω-hydroxy PUFAs derived from ω-6 versus ω-3 PUFAs. Notably, 20-hydroxyeicosatetraenoic acid (20-HETE), derived from the ω-6 PUFA arachidonic acid (ARA), is often associated with pro-inflammatory and vasoconstrictive responses. In contrast, 20-hydroxyeicosapentaenoic acid (20-HEPE) and 22-hydroxydocosahexaenoic acid (22-HDoHE), derived from the ω-3 PUFAs eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) respectively, are increasingly recognized for their potential pro-resolving and analgesic effects. Understanding these divergent signaling pathways is crucial for the development of novel therapeutic strategies targeting a variety of inflammatory and cardiovascular diseases.

Biosynthesis of ω-Hydroxy PUFAs

The initial and rate-limiting step in the formation of ω-hydroxy PUFAs is the ω-hydroxylation of their parent PUFA by CYP enzymes. The primary substrates are ARA (ω-6), EPA (ω-3), and DHA (ω-3).

-

Arachidonic Acid (ARA) → 20-HETE

-

Eicosapentaenoic Acid (EPA) → 20-HEPE

-

Docosahexaenoic Acid (DHA) → 22-HDoHE

The key enzyme families involved in this process are CYP4A and CYP4F.[1]

Signaling Pathways of ω-Hydroxy PUFAs

The signaling actions of ω-hydroxy PUFAs are primarily mediated through their interaction with specific cell surface and intracellular receptors. The most well-characterized of these are the G-protein coupled receptor 75 (GPR75) for 20-HETE and the transient receptor potential vanilloid 1 (TRPV1) channel for a broader range of ω-hydroxy PUFAs.

The 20-HETE/GPR75 Signaling Axis

20-HETE is a potent vasoactive lipid that exerts its effects through the G-protein coupled receptor GPR75.[2][3] Activation of GPR75 by 20-HETE has been implicated in hypertension and endothelial dysfunction.[2][3][4] The downstream signaling of this receptor is cell-type specific.

-

In Endothelial Cells: 20-HETE binding to GPR75 leads to the dissociation of the Gαq/11 subunit, activating phospholipase C (PLC). This initiates a cascade involving c-Src-mediated transactivation of the epidermal growth factor receptor (EGFR), ultimately leading to increased expression of angiotensin-converting enzyme (ACE) and endothelial dysfunction.[2][4]

-

In Vascular Smooth Muscle Cells (VSMCs): The activation of GPR75 by 20-HETE in VSMCs also proceeds through Gαq/11, leading to protein kinase C (PKC) activation. This results in the phosphorylation of the large-conductance calcium-activated potassium (MaxiK) channel's β subunit, contributing to vasoconstriction.[2][4]

References

- 1. The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPV1 Is Activated by Both Acidic and Basic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 20-Hydroxyeicosatetraenoic Acid (20-HETE) Is a Novel Activator of Transient Receptor Potential Vanilloid 1 (TRPV1) Channel - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Henicosanoic and 21-Hydroxyhenicosanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 21-hydroxyhenicosanoic acid and its metabolic precursor, henicosanoic acid. It delves into their chemical properties, biosynthetic relationship, physiological significance, and the analytical methodologies used for their study. While henicosanoic acid is a saturated very-long-chain fatty acid, its hydroxylated derivative, this compound, is formed through a critical enzymatic process with implications for various biological functions, particularly in the formation of barrier tissues. This document synthesizes current knowledge to serve as a foundational resource for researchers in lipid biology and drug development.

Introduction

Henicosanoic acid (C21:0) is a saturated fatty acid with a 21-carbon backbone.[1][2] While less common than even-chained fatty acids, it is found in various natural sources. Its metabolic derivative, this compound, is an omega-hydroxy fatty acid, a class of molecules recognized for their roles in forming protective barriers, such as the skin's epidermis.[3][4] The introduction of a hydroxyl group at the terminal (omega) carbon fundamentally alters the molecule's polarity and chemical reactivity, predisposing it to participate in the formation of complex lipids and biopolymers. Understanding the relationship between these two molecules is crucial for elucidating the biochemical pathways that underpin the integrity of various biological structures.

Chemical and Physical Properties

A summary of the key quantitative data for henicosanoic acid and this compound is presented in Table 1. This data highlights the differences in their molecular weight and formula, stemming from the addition of a hydroxyl group.

| Property | Henicosanoic Acid | This compound |

| Molecular Formula | C21H42O2[5] | C21H42O3[6] |

| Molecular Weight | 326.56 g/mol [7] | 342.56 g/mol |

| CAS Number | 2363-71-5[1] | 89160-04-3 |

| Appearance | Solid[7] | - |

| Solubility | Soluble in ethanol (B145695) and DMSO[7] | - |

| Synonyms | n-Heneicosanoic acid, Heneicosylic acid[1] | ω-Hydroxyhenicosanoic acid |

Biosynthesis of this compound from Henicosanoic Acid

The primary pathway for the formation of this compound is the omega-hydroxylation of henicosanoic acid. This reaction is catalyzed by a specific family of cytochrome P450 enzymes.

The Omega-Hydroxylation Pathway

The conversion of henicosanoic acid to its hydroxylated form is a monooxygenase reaction. This process is primarily carried out by enzymes belonging to the cytochrome P450 4F (CYP4F) subfamily.[8][9] Specifically, CYP4F2 and CYP4F3B have been identified as key enzymes in the omega-hydroxylation of very-long-chain fatty acids (VLCFAs).[10][11] The reaction requires molecular oxygen and NADPH as a cofactor.

The following diagram illustrates the biosynthetic pathway:

References

- 1. CYP4F2 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The role of fatty acid elongation in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. CHEBI:79195 [ebi.ac.uk]

- 7. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PharmGKB summary: very important pharmacogene information for CYP4F2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of ω-Hydroxy Polyunsaturated Fatty Acids: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of ω-hydroxy polyunsaturated fatty acids (ω-OH PUFAs). These compounds, including 20-hydroxyeicosatetraenoic acid (20-HETE), 20-hydroxyeicosapentaenoic acid (20-HEPE), and 22-hydroxydocosahexaenoic acid (22-HDoHE), are critical signaling molecules in various physiological and pathological processes. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of lipid mediators and their therapeutic potential.

Introduction

ω-Hydroxy polyunsaturated fatty acids are metabolites of arachidonic acid (ARA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA)[1][2][3][4]. The synthesis of these molecules is primarily catalyzed by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F subfamilies through an omega-oxidation reaction[1][5]. These lipid mediators are implicated in a range of biological functions. For instance, 20-HETE, derived from the ω-6 PUFA arachidonic acid, is known to have detrimental effects in conditions like hypertension, cancer, and cardiovascular diseases[1]. In contrast, ω-3 derived metabolites such as 20-HEPE and 22-HDoHE may possess beneficial properties[1]. The limited commercial availability and challenging synthesis of these compounds have historically hindered research into their biological roles[1].

This document outlines robust methods for the chemical and enzymatic synthesis of ω-OH PUFAs, providing researchers with the necessary tools to produce these valuable compounds for further investigation. Detailed protocols for their analysis and purification are also provided.

Synthesis Strategies

The synthesis of ω-OH PUFAs can be achieved through chemical synthesis, enzymatic methods, or a combination of both in chemoenzymatic strategies.

Chemical Synthesis

A practical and convergent synthetic approach has been developed for producing 20-HETE, 20-HEPE, and 22-HDoHE[1][2][3]. This method relies on two key reaction steps:

-

Copper-mediated C-C bond formation: This step is used to construct the methylene-skipped poly-yne backbone of the fatty acids[1][2][3].

-

Partial alkyne hydrogenation: A critical step to form the corresponding cis-alkenes. The success of this partial reduction hinges on the use of an excess of 2-methyl-2-butene (B146552) as an additive to prevent over-hydrogenation[1][2][3].

This convergent approach allows for the sharing of common chemical fragments to build the different ω-OH PUFAs[3].

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific alternative for producing ω-OH PUFAs. Cytochrome P450 (CYP) ω-hydroxylases are the primary enzymes responsible for the biosynthesis of these compounds in humans[1][5].

-

CYP4A and CYP4F Families: Members of these families are the major ω-hydroxylases for PUFAs[6]. Human CYP4A11, CYP4F2, and CYP4F3 are key enzymes in the formation of 20-HETE[1][5].

-

Recombinant Systems: For laboratory-scale production, recombinant microorganisms such as Escherichia coli and Saccharomyces cerevisiae can be engineered to express these CYP enzymes, enabling whole-cell biotransformation of PUFAs into their ω-hydroxy derivatives[7][8]. The yeast Starmerella bombicola, which naturally expresses CYP ω/ω-1-hydroxylases like CYP52M1, also presents a promising platform for biotransformation[9].

Biological Activities and Applications

The biological functions of ω-OH PUFAs are diverse and often opposing, highlighting their importance in maintaining physiological balance.

-

20-HETE (from ARA, an ω-6 PUFA): Generally considered pro-inflammatory and has been associated with vasoconstriction, hypertension, and cancer progression[1].

-

20-HEPE and 22-HDoHE (from EPA and DHA, ω-3 PUFAs): These molecules are being investigated for their potential beneficial effects. They are potent activators of the murine transient receptor potential vanilloid receptor 1 (mTRPV1) but, unlike 20-HETE, do not appear to induce pain[1][2][4]. This suggests they may have therapeutic properties where TRPV1 activation is beneficial[1].

The availability of synthetic ω-OH PUFAs is crucial for further elucidating their roles in health and disease and for exploring their potential as therapeutic agents or targets.

Data Presentation

Table 1: Overview of Synthesized ω-Hydroxy Polyunsaturated Fatty Acids

| Compound | Precursor Fatty Acid | Molecular Weight ( g/mol ) | Key Biological Activities |

| 20-Hydroxyeicosatetraenoic acid (20-HETE) | Arachidonic Acid (ARA) | 320.48 | Vasoconstrictor, pro-inflammatory, implicated in hypertension and cancer[1] |

| 20-Hydroxyeicosapentaenoic acid (20-HEPE) | Eicosapentaenoic Acid (EPA) | 318.46 | Potent mTRPV1 agonist, does not induce pain[1][2][4] |

| 22-Hydroxydocosahexaenoic acid (22-HDoHE) | Docosahexaenoic Acid (DHA) | 344.49 | Potent mTRPV1 agonist, does not induce pain[1][2][4] |

Experimental Protocols

Protocol 1: Chemical Synthesis of ω-OH PUFAs (Convergent Approach)

This protocol is a generalized representation based on the convergent synthesis method described by Hwang et al. (2017)[1][3]. Specific details for each target molecule can be found in the supplementary information of the original publication.

Diagram: Chemical Synthesis Workflow

Caption: Workflow for the convergent chemical synthesis of ω-OH PUFAs.

Materials:

-

Appropriate terminal alkynes and haloalkyne fragments

-

Copper(I) iodide (CuI)

-

Suitable base (e.g., K₂CO₃)

-

Solvent (e.g., DMF)

-

Lindlar's catalyst

-

2-methyl-2-butene

-

Hydrogen gas

-

Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

-

Lithium hydroxide (B78521) (LiOH) for ester hydrolysis

-

HPLC system with a C18 column

Procedure:

-

Synthesis of Key Fragments: Synthesize the required poly-yne fragments through serial copper-mediated C-C bond formation reactions from the corresponding terminal alkynes[3].

-

Convergent Synthesis: Combine the appropriate fragments in a cross-mixing reaction to assemble the full carbon skeleton of the target ω-OH PUFA as a poly-yne ester[3].

-

Partial Hydrogenation: a. Dissolve the poly-yne ester in a suitable solvent (e.g., ethyl acetate). b. Add Lindlar's catalyst and a significant excess of 2-methyl-2-butene. c. Stir the mixture under a hydrogen atmosphere until TLC or LC-MS analysis indicates complete conversion of the starting material. The presence of 2-methyl-2-butene is crucial to prevent over-reduction to the fully saturated fatty acid[1][3]. d. Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

-

Ester Hydrolysis: a. Dissolve the resulting cis-alkene ester in a mixture of THF and water. b. Add lithium hydroxide and stir at room temperature until the ester is fully hydrolyzed. c. Acidify the reaction mixture and extract the ω-OH PUFA with an organic solvent.

-

Purification: Purify the final product by reverse-phase high-performance liquid chromatography (HPLC).

Protocol 2: Enzymatic Synthesis of ω-OH PUFAs via Whole-Cell Biotransformation

This protocol provides a general framework for the production of ω-OH PUFAs using recombinant E. coli.

Diagram: Enzymatic Synthesis Workflow

Caption: Workflow for whole-cell biotransformation to produce ω-OH PUFAs.

Materials:

-

E. coli strain engineered to express a human CYP450 ω-hydroxylase (e.g., CYP4F2 or CYP4A11) and its corresponding reductase.

-

Luria-Bertani (LB) broth or other suitable growth medium.

-

Appropriate antibiotics for plasmid maintenance.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

-

PUFA substrate (ARA, EPA, or DHA).

-

Phosphate (B84403) buffer.

-

Ethyl acetate or other extraction solvent.

Procedure:

-

Cell Culture and Induction: a. Inoculate a starter culture of the recombinant E. coli in LB medium with appropriate antibiotics and grow overnight. b. Use the starter culture to inoculate a larger volume of medium and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 12-24 hours.

-

Whole-Cell Biotransformation: a. Harvest the cells by centrifugation. b. Wash the cell pellet with phosphate buffer and resuspend in fresh buffer to a desired cell density. c. Add the PUFA substrate (e.g., from an ethanol (B145695) stock solution) to the cell suspension. d. Incubate the reaction mixture at 30°C with shaking for 24-48 hours.

-

Extraction and Analysis: a. Acidify the reaction mixture to pH 3-4 with HCl. b. Extract the lipids with ethyl acetate. c. Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent. d. Analyze the product formation by LC-MS/MS.

-

Purification (Optional): The crude extract can be purified by HPLC if high purity material is required.

Protocol 3: Analysis of ω-OH PUFAs by LC-MS/MS

Materials:

-

HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reverse-phase column.

-

Mobile phase A: Water with 0.1% formic acid or 5mM Ammonium Acetate[10].

-

Mobile phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

-

ω-OH PUFA standards and internal standards (e.g., deuterated analogs).

Procedure:

-

Sample Preparation: a. For biotransformation samples, perform a liquid-liquid or solid-phase extraction as described in Protocol 2. b. For biological matrices (e.g., plasma, tissue homogenates), perform a protein precipitation followed by lipid extraction (e.g., using a modified Bligh-Dyer method). c. Reconstitute the dried lipid extract in the initial mobile phase composition.

-

LC-MS/MS Analysis: a. Operate the mass spectrometer in negative ESI mode. b. Use a gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes. c. Monitor the analytes using Multiple Reaction Monitoring (MRM). The precursor ion will be the [M-H]⁻ ion of the ω-OH PUFA, and product ions will be characteristic fragments. d. Quantify the analytes by comparing their peak areas to those of the internal standards and a standard curve.

Table 2: Example LC-MS/MS Parameters for ω-OH PUFA Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 20-HETE | 319.2 | Fragment 1 | Value |

| Fragment 2 | Value | ||

| 20-HEPE | 317.2 | Fragment 1 | Value |

| Fragment 2 | Value | ||

| 22-HDoHE | 343.2 | Fragment 1 | Value |

| Fragment 2 | Value | ||

| d₄-20-HETE (IS) | 323.2 | Fragment 1 | Value |

| Note: Specific product ions and collision energies should be optimized for the instrument used. |

Protocol 4: Derivatization of ω-OH PUFAs for GC-MS Analysis

For GC-MS analysis, the carboxylic acid and hydroxyl groups must be derivatized to increase volatility.

Diagram: GC-MS Derivatization and Analysis Pathway

Caption: Derivatization pathway for GC-MS analysis of ω-OH PUFAs.

Materials:

-

BF₃-methanol or methanolic HCl for esterification.

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) for silylation[11][12].

-

Anhydrous solvents (e.g., hexane, pyridine).

-

GC-MS system with a suitable capillary column (e.g., HP-5MS).

Procedure:

-

Esterification (to form Fatty Acid Methyl Esters - FAMEs): a. To the dried lipid extract, add BF₃-methanol. b. Heat the mixture at 60-100°C for 5-30 minutes. c. Cool, add water and extract the FAMEs with hexane.

-

Silylation (to derivatize the hydroxyl group): a. Dry the FAME extract completely under a stream of nitrogen. b. Add BSTFA with 1% TMCS and pyridine. c. Heat at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ether[11][12].

-

GC-MS Analysis: a. Inject the derivatized sample into the GC-MS. b. Use a temperature gradient program to separate the derivatives. c. Identify the compounds based on their retention times and mass spectra, which will show characteristic fragmentation patterns for the TMS ether and methyl ester groups.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the synthesis and analysis of ω-hydroxy polyunsaturated fatty acids. The chemical synthesis route provides a versatile method for producing these compounds on a preparatory scale, while enzymatic synthesis offers a biomimetic and highly selective alternative. Mastery of these techniques will empower researchers to further explore the fascinating biology of these lipid mediators and their potential roles in human health and disease.

References

- 1. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. Chemical synthesis and biological evaluation of ω-hydroxy polyunsaturated fatty acids [escholarship.org]

- 3. Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical synthesis and biological evaluation of ω-hydroxy polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Derivatization techniques for free fatty acids by GC [restek.com]

- 6. mdpi.com [mdpi.com]

- 7. Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Production of long-chain hydroxy fatty acids by microbial conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of 20-HETE using multifunctional enzyme type 2-negative Starmerella bombicola - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. lipidmaps.org [lipidmaps.org]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for the Extraction of Long-Chain Fatty Acids from Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of long-chain fatty acids (LCFAs) from various biological samples. The methodologies outlined are essential for researchers in fields such as metabolomics, lipidomics, and drug development, where accurate quantification of LCFAs is critical.

Introduction

Long-chain fatty acids are carboxylic acids with an aliphatic chain of 13 to 21 carbons. They are fundamental components of complex lipids, such as triglycerides and phospholipids (B1166683), and play crucial roles in cellular structure, energy storage, and signaling pathways.[1][2] The accurate extraction and analysis of LCFAs from biological matrices are paramount for understanding their physiological and pathological roles. This document details established liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods, followed by derivatization for analysis, typically by gas chromatography-mass spectrometry (GC-MS).

I. Liquid-Liquid Extraction (LLE) Methods

LLE remains a cornerstone for lipid extraction due to its robustness and broad applicability. The most widely used methods are the Folch and Bligh-Dyer techniques, which utilize a mixture of chloroform (B151607) and methanol (B129727) to extract lipids from aqueous samples.[3][4]

Folch Method

The Folch method is a highly reliable technique for the quantitative extraction of a wide range of lipids.[3][5] It involves homogenizing the sample in a chloroform:methanol mixture, followed by a washing step to remove non-lipid contaminants.[6][7]

Protocol for Animal Tissue:

-

Homogenization: Homogenize 1 gram of tissue in 20 mL of a 2:1 (v/v) chloroform:methanol mixture.[6][7]

-

Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.[6]

-

Separation of Liquid Phase: Centrifuge the homogenate to pellet the solid material and recover the liquid phase.[6]

-

Washing: Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of a 0.9% NaCl solution to the liquid phase.[6]

-

Phase Separation: Vortex the mixture for a few seconds and centrifuge at low speed (e.g., 2000 rpm) to facilitate the separation of the two phases.[6][7]

-

Collection: The lower phase, containing the lipids dissolved in chloroform, is carefully collected. The upper aqueous phase contains the non-lipid components.[3]

-

Solvent Evaporation: Evaporate the chloroform from the collected lower phase under a stream of nitrogen or using a rotary evaporator to obtain the purified lipid extract.[6]

Bligh-Dyer Method

The Bligh-Dyer method is a modification of the Folch method, particularly suitable for samples with high water content, such as fish muscle or cell suspensions.[8][9] It is generally faster and uses less solvent.[4]

Protocol for Cultured Cells:

-

Cell Lysis: For a 60 mm plate of cultured cells, wash the cells with cold phosphate-buffered saline (PBS). Then, add 3 mL of a 2:0.8 (v/v) methanol:water solution and scrape the cells.[10]

-

Transfer: Transfer the cell suspension to a glass tube.[10]

-

Extraction: Add 1 mL of chloroform, vortex for 30 seconds, and allow the phases to separate. Centrifugation at low speed can accelerate this process.[10]

-

Re-extraction: Transfer the upper aqueous layer to a new tube. Add another 1 mL of chloroform to the original tube and repeat the extraction.[10]

-

Combine Organic Phases: Combine the lower chloroform phases from both extractions.[10]

-

Backwash: Add 3 mL of the methanol:water solution to the combined chloroform phase, vortex, and allow the phases to separate.[10]

-

Collection and Evaporation: Collect the lower chloroform phase and evaporate the solvent to dryness.[10]

II. Solid-Phase Extraction (SPE)

SPE is an alternative to LLE that offers advantages in terms of selectivity, reduced solvent consumption, and potential for automation. It is particularly useful for separating different lipid classes.

Protocol for Plasma using an Aminopropyl-Bonded Silica Column:

-

Lipid Extraction: First, extract the total lipids from the plasma sample using a method like Folch or Bligh-Dyer.

-

Column Conditioning: Condition an aminopropyl SPE cartridge by washing it with a non-polar solvent like hexane (B92381).

-

Sample Loading: Dissolve the dried lipid extract in a small volume of a non-polar solvent and load it onto the SPE column.

-

Elution of Lipid Classes:

-

Elute neutral lipids, such as cholesterol esters and triglycerides, with a non-polar solvent like chloroform:isopropanol (2:1 v/v).

-

Elute free fatty acids with a slightly more polar solvent, such as diethyl ether containing 2% acetic acid.

-

Elute phospholipids with a polar solvent like methanol.

-

-

Solvent Evaporation: Evaporate the solvent from each collected fraction to isolate the different lipid classes.

III. Saponification and Derivatization for GC-MS Analysis